molecular formula C14H11ClN2 B1603234 2-(Chloromethyl)-1-phenyl-1H-benzimidazole CAS No. 94937-86-7

2-(Chloromethyl)-1-phenyl-1H-benzimidazole

Cat. No.: B1603234
CAS No.: 94937-86-7
M. Wt: 242.7 g/mol
InChI Key: TYOBCMJTBPLYGR-UHFFFAOYSA-N
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Description

“2-(Chloromethyl)-1-phenyl-1H-benzimidazole” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings. In this specific compound, a phenyl group is attached at the 1-position and a chloromethyl group is attached at the 2-position of the benzimidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole ring with a phenyl group attached at the 1-position and a chloromethyl group attached at the 2-position . The exact geometric configuration and bond lengths/angles would require further computational or experimental studies for determination.


Chemical Reactions Analysis

The chloromethyl group in “this compound” is a reactive site and can undergo various chemical reactions. For instance, it can participate in nucleophilic substitution reactions . The exact reactions would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. For instance, the presence of the benzimidazole ring could contribute to its aromaticity and stability. The chloromethyl group could make the compound more reactive. The exact properties such as melting point, boiling point, solubility, etc., would require experimental determination.

Mechanism of Action

The mechanism of action of “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” would depend on its application. Benzimidazole derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer activities . The exact mechanism of action would require further studies.

Safety and Hazards

As with any chemical compound, handling “2-(Chloromethyl)-1-phenyl-1H-benzimidazole” would require appropriate safety measures. The compound could be harmful if swallowed, inhaled, or comes into contact with skin. It could also pose environmental hazards . The exact safety and hazards information should be available in the compound’s Material Safety Data Sheet (MSDS).

Future Directions

Benzimidazole derivatives, including “2-(Chloromethyl)-1-phenyl-1H-benzimidazole”, have been the subject of various studies due to their potential biological activities . Future research could focus on exploring these activities further and developing new synthesis methods or applications for these compounds .

Properties

IUPAC Name

2-(chloromethyl)-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOBCMJTBPLYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604133
Record name 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94937-86-7
Record name 2-(Chloromethyl)-1-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-N-(2-anilinophenyl)acetamide (10 g) and p-toluenesulfonic acid monohydrate (4.5 g) in benzene (250 ml) was refluxed for 1.5 hours under an azeotropic dehydration. After being cooled to ambient temperature, the reaction mixture was diluted with an aqueous sodium bicarbonate solution and extracted with ethyl acetate three times. The combined organic layer was washed successively with water and brine, dried over anhydrous magnesium sulfate and evaporated under reduced pressure. The residual oil was purified by column chromatography on silica gel (100 g) with dichloromethane as an eluent to afford 2-chloromethyl-1-phenyl-1H-benzimidazole (3.4 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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